molecular formula C13H12N2O3Se B12937708 ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate

Cat. No.: B12937708
M. Wt: 323.22 g/mol
InChI Key: OHXNTIVGFMIMJD-UHFFFAOYSA-N
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Description

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is a complex organic compound that features an imidazole ring, a phenyl group, a formyl group, and a selanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate typically involves multi-step organic reactions. One common method starts with the formation of the imidazole ring, followed by the introduction of the phenyl group and the formyl group. The selanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the acetylation of the compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The selanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The imidazole ring is known for its presence in many biologically active compounds, and the addition of the selanyl group may enhance its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing imidazole rings have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. The presence of the selanyl group may impart special characteristics such as increased thermal stability or enhanced electronic properties.

Mechanism of Action

The mechanism of action of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The selanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-1-phenyl-1H-imidazole: Lacks the selanyl group and acetate ester.

    1-Phenyl-1H-imidazole-5-selanyl acetate: Lacks the formyl group.

    4-Formyl-1-phenyl-1H-imidazole-5-selanyl: Lacks the acetate ester.

Uniqueness

((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is unique due to the combination of the formyl group, phenyl group, selanyl group, and acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O3Se

Molecular Weight

323.22 g/mol

IUPAC Name

(5-formyl-3-phenylimidazol-4-yl)selanylmethyl acetate

InChI

InChI=1S/C13H12N2O3Se/c1-10(17)18-9-19-13-12(7-16)14-8-15(13)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

OHXNTIVGFMIMJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC[Se]C1=C(N=CN1C2=CC=CC=C2)C=O

Origin of Product

United States

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